molecular formula C16H14N2OS2 B2486282 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798027-86-7

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2486282
CAS No.: 1798027-86-7
M. Wt: 314.42
InChI Key: WIZRMHNCOZQZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: is a heterocyclic compound that features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings. The presence of a cyclopropyl group and a thiophen-3-ylmethyl group attached to the nitrogen atom of the carboxamide moiety makes this compound unique. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or an ester, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzo[d]thiazole derivative with a suitable amine, such as cyclopropylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached to the nitrogen atom of the carboxamide moiety through a nucleophilic substitution reaction using a suitable thiophen-3-ylmethyl halide (e.g., bromide or chloride) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzo[d]thiazole core can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at elevated temperatures.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitro-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the benzo[d]thiazole core.

    Medicine: Explored for its potential as an anticancer agent, given the cytotoxic properties of benzo[d]thiazole derivatives.

    Industry: Used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: can be compared with other similar compounds, such as:

    Benzo[d]thiazole-6-carboxamide: Lacks the cyclopropyl and thiophen-3-ylmethyl groups, which may result in different biological activities.

    N-cyclopropyl-N-(phenylmethyl)benzo[d]thiazole-6-carboxamide: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, which may affect its binding affinity and selectivity.

    N-cyclopropyl-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide: The position of the thiophene ring attachment may influence the compound’s overall biological activity and mechanism of action.

The uniqueness of This compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRMHNCOZQZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.